3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes an ethyl group at the 3-position, a fluorophenyl group at the 8-position, and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps. One common method starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the ethyl, fluorophenyl, and methyl groups through various organic reactions. Key steps may include:
Cyclization reactions: to form the imidazo[2,1-f]purine core.
Substitution reactions: to introduce the ethyl and fluorophenyl groups.
Methylation reactions: to add the methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reactions to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purines.
Scientific Research Applications
3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound can be used to study various biological pathways and mechanisms.
Chemical Research: It serves as a model compound for studying the reactivity and properties of imidazo[2,1-f]purines.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-ethyl-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-ethyl-8-(4-bromophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs.
Properties
Molecular Formula |
C16H16FN5O2 |
---|---|
Molecular Weight |
329.33 g/mol |
IUPAC Name |
2-ethyl-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C16H16FN5O2/c1-3-20-14(23)12-13(19(2)16(20)24)18-15-21(8-9-22(12)15)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
PQVWVWDMKRVZFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.